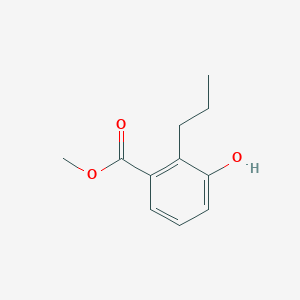

Methyl 3-hydroxy-2-propylbenzoate

Description

Methyl 3-hydroxy-2-propylbenzoate, also known as methyl paraben, is a white crystalline powder with a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . It is a member of the paraben family, which is widely used as preservatives in the food, pharmaceutical, and cosmetic industries due to their antimicrobial properties.

Properties

IUPAC Name |

methyl 3-hydroxy-2-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZHMOCSQOLTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-propylbenzoate can be synthesized through the esterification of 3-hydroxy-2-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours until the ester is formed .

Industrial Production Methods

In industrial settings, the production of methyl 3-hydroxy-2-propylbenzoate often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-propylbenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: 3-hydroxy-2-propylbenzoic acid.

Reduction: 3-hydroxy-2-propylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-propylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: Its antimicrobial properties make it useful in studying microbial growth inhibition.

Medicine: It is investigated for its potential use in drug formulations as a preservative.

Industry: Widely used in the cosmetic and food industries as a preservative to extend shelf life.

Mechanism of Action

Methyl 3-hydroxy-2-propylbenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, increasing its permeability and causing leakage of cellular contents . This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-hydroxy-2-propylbenzoate

- Propyl 3-hydroxy-2-propylbenzoate

- Butyl 3-hydroxy-2-propylbenzoate

Uniqueness

Methyl 3-hydroxy-2-propylbenzoate is unique due to its optimal balance of antimicrobial efficacy and safety profile. Compared to its ethyl, propyl, and butyl counterparts, it is less lipophilic, which makes it more suitable for use in aqueous formulations .

Biological Activity

Methyl 3-hydroxy-2-propylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Methyl 3-hydroxy-2-propylbenzoate is characterized by the following molecular formula: . The compound features a propyl group attached to the benzene ring, along with a hydroxyl group that contributes to its biological activity. Its structure can be represented as follows:

Biological Activity Overview

The biological activities of methyl 3-hydroxy-2-propylbenzoate include:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of hydroxyl groups enhances its interaction with bacterial membranes, leading to cell lysis and inhibition of growth.

- Antioxidant Effects : Studies have demonstrated that methyl 3-hydroxy-2-propylbenzoate possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Mechanism

The antimicrobial action of methyl 3-hydroxy-2-propylbenzoate is primarily attributed to its ability to disrupt bacterial cell membranes. The hydroxyl group enhances the compound's solubility in lipid environments, facilitating penetration into bacterial cells. Once inside, it interferes with essential metabolic processes, leading to cell death.

Antioxidant Mechanism

The antioxidant capacity of this compound is linked to its ability to donate electrons and neutralize free radicals. In vitro studies have shown that it can significantly reduce markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD) and catalase.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of methyl 3-hydroxy-2-propylbenzoate against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Applications in Medicine and Industry

Methyl 3-hydroxy-2-propylbenzoate has potential applications in several fields:

- Pharmaceuticals : Due to its antimicrobial and antioxidant properties, it may be utilized in formulating new drugs aimed at treating infections or oxidative stress-related diseases.

- Cosmetics : Its antioxidant effects make it a candidate for inclusion in skincare products aimed at combating skin aging due to oxidative damage.

- Agriculture : Preliminary studies suggest potential use as a natural pesticide or growth regulator due to its biological activity against plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.